5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile
Overview
Description
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a chemical compound belonging to the class of benzonitriles. It has the molecular formula C14H18BrN3 and a molecular weight of 308.22 g/mol. This compound is known for its unique properties and is commonly used in medical, environmental, and industrial research.
Preparation Methods
The synthesis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organic compounds. The general synthetic route involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst .
Chemical Reactions Analysis
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved can vary widely based on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile can be compared with other similar compounds, such as:
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound has a similar brominated aromatic structure but differs in the nitrogen-containing ring system.
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)pyridine-3-carbonitrile: This compound shares the dimethylamino piperidine moiety but has a different aromatic core.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical and biological applications.
Biological Activity
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound features a bromine atom, a dimethylamino group, and a piperidine ring, which contribute to its unique biological activity and reactivity. Understanding its biological activity is crucial for developing new pharmaceuticals, particularly in treating neurological disorders and other diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the bromine atom may participate in halogen bonding. These interactions can enhance the compound's binding affinity and specificity for various biological targets, influencing cellular pathways and processes.
Therapeutic Applications
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors . This suggests that the compound may be explored further for its potential in cancer therapy.
- Neurological Disorders : The compound's structure suggests it could modulate neurotransmitter systems. Its design allows for potential inhibition of enzymes such as acetylcholinesterase, which is relevant in treating Alzheimer's disease . The presence of the piperidine moiety enhances its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies.
- Antimicrobial Properties : A study highlighted the effectiveness of certain piperidine derivatives against Mycobacterium tuberculosis. Although specific data on this compound was not provided, compounds with similar structures demonstrated significant inhibition rates against this pathogen .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Bromine atom, dimethylamino group | Potential anticancer and neuroprotective effects |
4-Bromo-2-(piperidin-1-yl)benzonitrile | Lacks dimethylamino group | Reduced reactivity and binding properties |
2-(4-(Dimethylamino)piperidin-1-yl)benzonitrile | Lacks bromine atom | Different chemical behavior and applications |
The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its therapeutic efficacy.
Study on Anticancer Activity
In a recent study focusing on piperidine derivatives, researchers synthesized several analogs of this compound. These compounds were evaluated for their cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that certain modifications to the piperidine structure improved cytotoxicity compared to standard treatments like bleomycin .
Antimicrobial Screening
A high-throughput screening of a diverse chemical library against Mycobacterium tuberculosis identified several promising candidates with MIC values ranging from 6.3 µM to 23 µM. While specific results for this compound were not detailed, the structural similarities suggest potential activity worth exploring further .
Properties
IUPAC Name |
5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-17(2)13-5-7-18(8-6-13)14-4-3-12(15)9-11(14)10-16/h3-4,9,13H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLQXJNPGJMOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.